molecular formula C8H14Cl2N2 B8219920 Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride

Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B8219920
M. Wt: 209.11 g/mol
InChI Key: HGUVWBKMXYZFIR-UHFFFAOYSA-N
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Description

Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H13N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and methylamine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: A similar compound with an amino group instead of a methylamine group.

    3-Hydroxy-2-methylpyridine: Contains a hydroxyl group instead of a methylamine group.

    2-Methyl-3-pyridinol: Another derivative with a hydroxyl group

Uniqueness

Methyl[(3-methylpyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(3-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-4-3-5-10-8(7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVWBKMXYZFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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